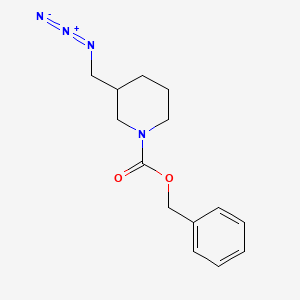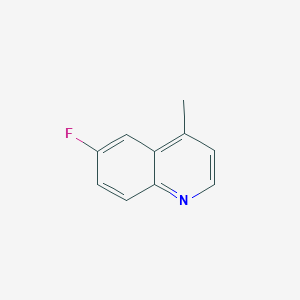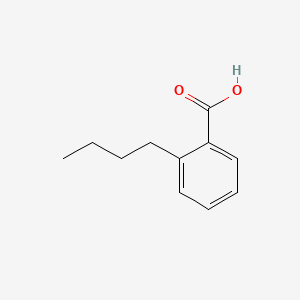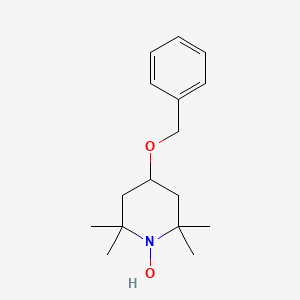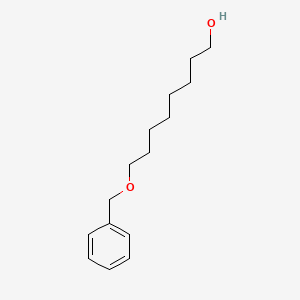
8-Benzyloxy-octan-1-ol
Übersicht
Beschreibung
- 8-Benzyloxy-octan-1-ol , also known as 1-Octanol , is an organic compound with the chemical formula C15H24O2 .
- It is a long-chain primary alcohol, characterized by a benzyl ether group (benzyloxy) attached to an octane backbone.
- The compound has a white solid appearance and a melting point range of 83-86°C .
- It is used in various synthetic processes and has potential applications in pharmaceuticals and materials science.
Synthesis Analysis
- The synthesis of 8-Benzyloxy-octan-1-ol involves a two-step reaction:
- Stage 1 : Octane-1,8-diol reacts with sodium hydride in a solvent like tetrahydrofuran (THF) to form an intermediate.
- Stage 2 : Benzyl bromide is added to the intermediate, resulting in the formation of 8-Benzyloxy-octan-1-ol.
- The overall yield of this synthesis is approximately 84% .
Molecular Structure Analysis
- The molecular formula of 8-Benzyloxy-octan-1-ol is C15H24O2 .
- The compound consists of an octane backbone with a benzyl ether group (benzyloxy) attached.
- The 1H NMR spectrum shows characteristic peaks for the aromatic protons of the benzyl group and the aliphatic protons of the octane chain.
- The 13C NMR spectrum reveals the carbon environments in the molecule.
Chemical Reactions Analysis
- 8-Benzyloxy-octan-1-ol can undergo various reactions, including esterification, oxidation, and reduction.
- It can be converted to other derivatives by modifying the benzyl ether group or the octane chain.
Physical And Chemical Properties Analysis
- Boiling Point : Not specified.
- Solubility : Soluble in organic solvents like diethyl ether and dichloromethane.
- Molecular Weight : Approximately 236.35 g/mol .
- Infrared (IR) Spectrum : Peaks at 3393, 2928, 2854, 1452, 1362, 1096, 1070, 772, 734, 696, and 610 cm-1 .
- Mass Spectrometry (MS) : M/z peak at 259 [M+Na]+ .
Wissenschaftliche Forschungsanwendungen
1. Corrosion Inhibition
8-Benzyloxy-octan-1-ol derivatives exhibit potential as corrosion inhibitors. Research on compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione demonstrated effective inhibition of mild steel corrosion in acidic solutions. These inhibitors operate through adsorption on the metal surface, combining both physical and chemical processes, aligning with the Langmuir isotherm model (Chafiq et al., 2020).
2. Solvatochromic Investigation
In solvatochromic studies, the octan-1-ol–water partition coefficient, integral to predicting the transport of pollutants and drug design, was explored. The study revealed the effects of water on the chemical properties of the octan-1-ol phase, essential for understanding the solubility and interaction of different solutes in such mixtures (Dallas & Carr, 1992).
3. Phytotoxic Properties
Compounds like 2-benzyloxy-8-oxabicyclo[3.2.1]octanes, synthesized from 6-acetoxypyran-3(6H)-ones, exhibit phytotoxic properties. These compounds, derivates of 8-Benzyloxy-octan-1-ol, have been explored for their potential use as herbicides (Sammes, Street, & Kirby, 1983).
4. Gelation Properties
The synthesis of benzimidazole derivatives with long-chain ester substituents, such as methyl 8-[4-(1H-benzimidazol-2-yl)phenoxy]octanoate, showed weak gelation abilities with solvents like toluene. These compounds also form a hydrogen-bonded motif in the solid state, suggesting potential applications in materials science (Geiger et al., 2017).
5. Catalyst in Oxidation Reactions
8-Benzyloxy-octan-1-ol derivatives have been used as catalysts in oxidation reactions. For instance, supported Au catalysts demonstrated the capacity for selective oxidation of primary alcohols like octan-1-ol to aldehydes under solvent-free conditions (Enache, Knight, & Hutchings, 2005).
Safety And Hazards
- No specific safety information is available for 8-Benzyloxy-octan-1-ol. However, standard laboratory precautions should be followed when handling organic compounds.
Zukünftige Richtungen
- Further research could explore the compound’s applications in drug synthesis, materials science, or as a building block for more complex molecules.
Eigenschaften
IUPAC Name |
8-phenylmethoxyoctan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c16-12-8-3-1-2-4-9-13-17-14-15-10-6-5-7-11-15/h5-7,10-11,16H,1-4,8-9,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDWUSXKHXCYEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyloxy-octan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetic acid](/img/structure/B3124085.png)
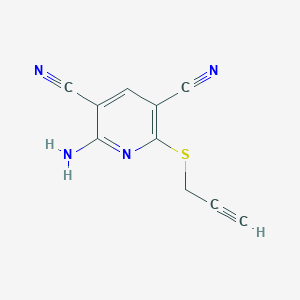
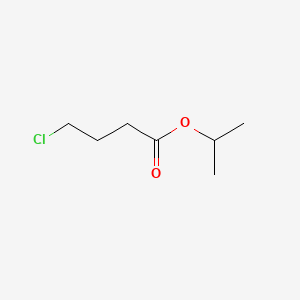
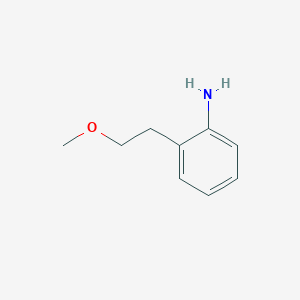
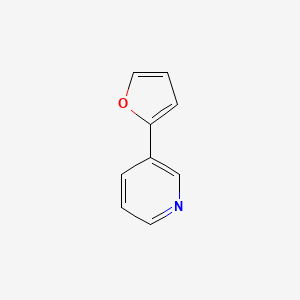
![(2E)-4-oxo-4-{[4-(piperidin-1-ylsulfonyl)phenyl]amino}but-2-enoic acid](/img/structure/B3124114.png)
![4-[2-(3-Iodo-4-methoxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3124117.png)
![2-{[2-(3-Phenylpropanoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3124123.png)
![4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3124127.png)
![2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3124134.png)
